![molecular formula C17H11N B14746669 Naphtho[2,3-g]quinoline CAS No. 257-81-8](/img/structure/B14746669.png)
Naphtho[2,3-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-g]quinoline can be synthesized through various methods. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This procedure is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent reactions (MCRs) that utilize three or more starting materials for product formation. These methods are advantageous due to their efficiency and ability to produce diverse and complex compounds .
化学反応の分析
Types of Reactions: Naphtho[2,3-g]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, converting quinoline derivatives into their corresponding hydroquinones.
Substitution: Substitution reactions can occur at different positions on the naphthalene or quinoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines .
科学的研究の応用
Naphtho[2,3-g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as antitumor, antibacterial, and antimalarial agents.
作用機序
The mechanism of action of Naphtho[2,3-g]quinoline involves its interaction with various molecular targets and pathways. For instance, naphthoquinones, a related class of compounds, exert their effects through redox cycling and the generation of reactive oxygen species (ROS). This leads to oxidative stress and cell damage, which can be harnessed for therapeutic purposes, such as anticancer treatments . The specific molecular targets and pathways involved depend on the structural modifications of the compound.
類似化合物との比較
- Naphtho[2,1-b]quinoline
- Naphtho[2,1-f]quinoline
- Naphtho[2,1,8-def]quinoline
Comparison: Naphtho[2,3-g]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other naphthoquinoline derivatives, it may exhibit different reactivity and biological activity profiles.
特性
CAS番号 |
257-81-8 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
naphtho[2,3-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H |
InChIキー |
CUEREEUYAHAYPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


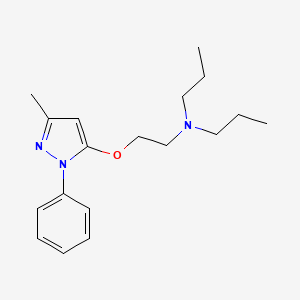
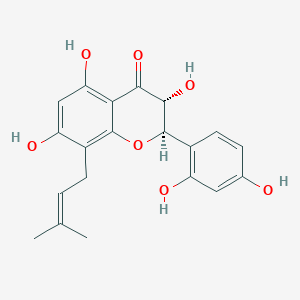
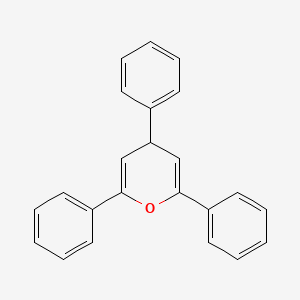
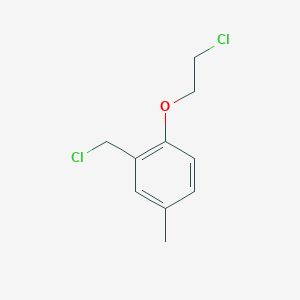
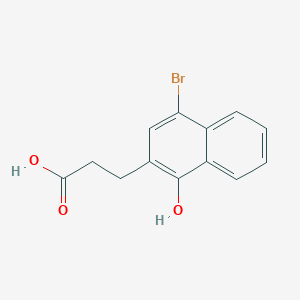
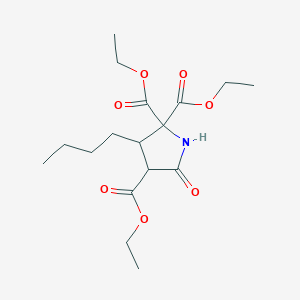
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
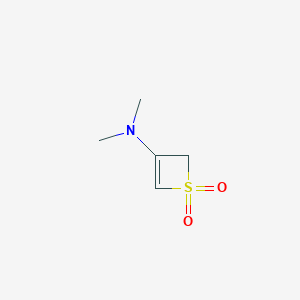
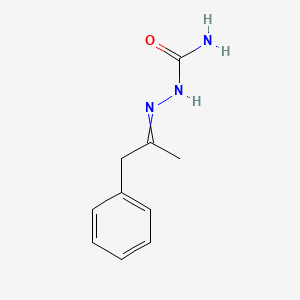
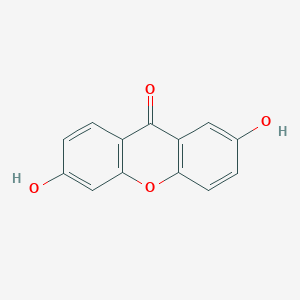

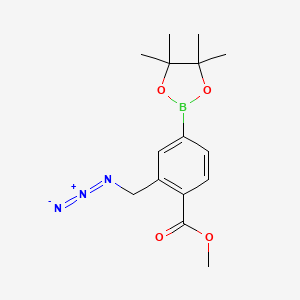

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
